N-Nitroso Varenicline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

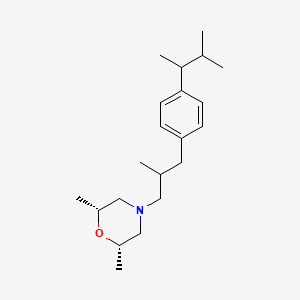

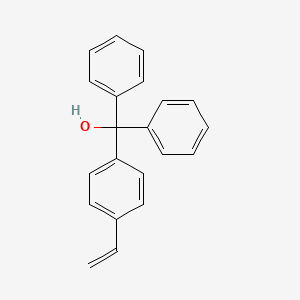

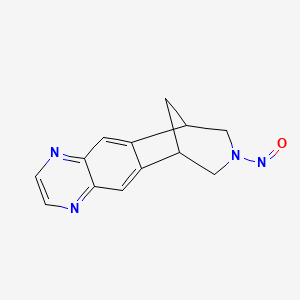

N-Nitroso Varenicline is a nitrosamine impurity found in varenicline, a medication primarily used for smoking cessation. Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals has raised significant safety concerns . Varenicline itself is a partial agonist for the α4β2 nicotinic acetylcholine receptor subtype, which helps reduce cravings and withdrawal symptoms associated with smoking cessation .

Métodos De Preparación

The preparation of N-Nitroso Varenicline involves the nitrosation of varenicline. This process can occur during the manufacturing of varenicline or as a result of degradation over time. The synthetic route typically involves the reaction of varenicline with nitrosating agents under acidic conditions . Industrial production methods focus on minimizing the formation of this compound by controlling the manufacturing environment and using inhibitors to prevent nitrosation .

Análisis De Reacciones Químicas

N-Nitroso Varenicline undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidative products.

Reduction: Reduction reactions can break down this compound into less harmful compounds.

Substitution: Substitution reactions can replace the nitroso group with other functional groups. Common reagents used in these reactions include methanol, formic acid, and other solvents.

Aplicaciones Científicas De Investigación

N-Nitroso Varenicline is primarily studied for its implications in pharmaceutical safety. Research focuses on understanding its formation, detection, and mitigation in varenicline drug products . Additionally, studies are conducted to evaluate its carcinogenic potential and develop strategies to minimize its presence in medications . The compound is also used as a reference standard in analytical chemistry for the development of detection methods .

Mecanismo De Acción

N-Nitroso Varenicline exerts its effects by interacting with nicotinic acetylcholine receptors in the brain. As a nitrosamine, it can potentially cause DNA damage, leading to carcinogenesis . The molecular targets include various nicotinic receptor subtypes, and the pathways involved are related to oxidative stress and DNA repair mechanisms .

Comparación Con Compuestos Similares

N-Nitroso Varenicline is compared with other nitrosamines such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). These compounds share similar carcinogenic properties but differ in their chemical structures and formation pathways . This compound is unique due to its specific formation from varenicline and its presence in smoking cessation medications .

Propiedades

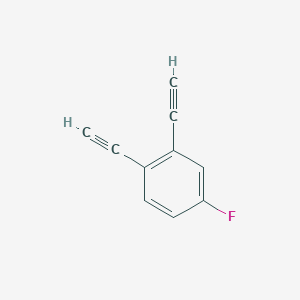

Fórmula molecular |

C13H12N4O |

|---|---|

Peso molecular |

240.26 g/mol |

Nombre IUPAC |

14-nitroso-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |

InChI |

InChI=1S/C13H12N4O/c18-16-17-6-8-3-9(7-17)11-5-13-12(4-10(8)11)14-1-2-15-13/h1-2,4-5,8-9H,3,6-7H2 |

Clave InChI |

PTBAEGOZXFWTJH-UHFFFAOYSA-N |

SMILES canónico |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)N=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)

![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)

![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)